molecular formula C13H14BrN3O2S B8694464 3-Bromo-5-(4-(isopropylsulfonyl)phenyl)pyrazin-2-amine

3-Bromo-5-(4-(isopropylsulfonyl)phenyl)pyrazin-2-amine

Cat. No. B8694464
M. Wt: 356.24 g/mol
InChI Key: ZKPLODYBGDYPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(4-(isopropylsulfonyl)phenyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C13H14BrN3O2S and its molecular weight is 356.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(4-(isopropylsulfonyl)phenyl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(4-(isopropylsulfonyl)phenyl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5-(4-(isopropylsulfonyl)phenyl)pyrazin-2-amine

Molecular Formula

C13H14BrN3O2S

Molecular Weight

356.24 g/mol

IUPAC Name

3-bromo-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine

InChI

InChI=1S/C13H14BrN3O2S/c1-8(2)20(18,19)10-5-3-9(4-6-10)11-7-16-13(15)12(14)17-11/h3-8H,1-2H3,(H2,15,16)

InChI Key

ZKPLODYBGDYPHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(4-(Isopropylsulfonyl)phenyl)pyrazin-2-amine (10 g, 36.06 mmol) was dissolved in dry DMF (70 mL) and N-bromosuccinimide (6.418 g, 36.06 mmol) was added portionwise. The mixture was stirred at ambient temperature for 2 hours. The reaction mixture was poured into water (200 mL) and stirred for 5 minutes. The solid was isolated by filtration and washed with water. The wet solid was dissolved in ethyl acetate and any insoluble material removed by filtration. The aqueous layer was separated and the organic phase washed with saturated aqueous Na2S2O3 (×1) and dried (MgSO4). The organic extracts were filtered through a plug of Florisil (200 mesh), eluting with ethyl acetate. The filtrate was concentrated to ca. 50 mL and resultant precipitate isolated by filtration and washed with Petroleum Ether. The solid was further dried under high vacuum to give the sub-title compound as a pale orange solid (8.0 g, 62% Yield).). 1H NMR (400.0 MHz, DMSO) δ 1.17 (d, 6H), 3.41-3.49 (m, 1H), 7.16 (br s, 2H), 7.89 (d, 2H), 8.17 (d, 2H) and 8.76 (s, 1H) ppm; MS (ES+) 356.1.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.418 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
62%

Synthesis routes and methods II

Procedure details

NBS (1.926 g, 10.82 mmol) was added to a solution of 5-(4-isopropylsulfonylphenyl)pyrazin-2-amine (3 g, 10.82 mmol) in DMF at ambient temperature. The reaction mixture was stirred at ambient temperature for 30 min and then added to a rapidly stirring water (50 ml). The precipitate was filtered off and dried in vacuo. The solid obtained was slurried in EtOAc, filtered off and dried in vacuo to provide 3-bromo-5-(4-(isopropylsulfonyl)phenyl)pyrazin-2-amine used which was as such without further purification (8 g, 62%). 1H NMR (400.0 MHz, DMSO-d6) δ 8.80 (s, 1H), 8.2 (d, 2H), 7.90 (d, 2H), 7.2 (s, 2H), 3.4-3.5 (m, 1H), 1.20 (d, 6H); LC/MS m/z 358.0 [M+H]+.
Name
Quantity
1.926 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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